molecular formula C20H15N3O B11976002 (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide

(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide

Cat. No.: B11976002
M. Wt: 313.4 g/mol
InChI Key: DUWPNRFHKFLKLY-WOJGMQOQSA-N
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Description

(2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide is an organic compound that belongs to the class of nitriles and amides This compound is characterized by the presence of a cyano group, a naphthyl group, and a pyridinylmethyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyl Intermediate: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction.

    Introduction of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using cyanide salts.

    Formation of the Propenamide Backbone: The propenamide backbone can be synthesized through a condensation reaction involving an appropriate amine and an acyl chloride.

    Final Coupling: The final step involves coupling the naphthyl intermediate with the propenamide backbone under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted amides and nitriles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (2E)-2-cyano-3-(1-naphthyl)-N-(3-pyridinylmethyl)-2-propenamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The cyano group can form hydrogen bonds, while the naphthyl and pyridinylmethyl groups provide hydrophobic interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(1-phenyl)-N-(3-pyridinylmethyl)-2-propenamide
  • (2E)-2-cyano-3-(1-naphthyl)-N-(2-pyridinylmethyl)-2-propenamide

Uniqueness

  • Structural Features : The presence of both naphthyl and pyridinylmethyl groups provides unique steric and electronic properties.
  • Reactivity : The compound’s reactivity is influenced by the electron-withdrawing cyano group and the electron-donating naphthyl group, making it distinct from similar compounds.

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

(E)-2-cyano-3-naphthalen-1-yl-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C20H15N3O/c21-12-18(20(24)23-14-15-5-4-10-22-13-15)11-17-8-3-7-16-6-1-2-9-19(16)17/h1-11,13H,14H2,(H,23,24)/b18-11+

InChI Key

DUWPNRFHKFLKLY-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)NCC3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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